molecular formula C16H19BO3 B6321840 2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 1022094-56-9

2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6321840
CAS No.: 1022094-56-9
M. Wt: 270.1 g/mol
InChI Key: DBOHEBPAXNTRCQ-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a naphthalene ring substituted with a methoxy group and a boron-containing dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 6-methoxy-2-naphthol with boronic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the boron-containing ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxynaphthalen-2-yl)propanoate: Similar structure but lacks the boron-containing dioxaborinane ring.

    2-(6-Methoxynaphthalen-2-yl)propanamide: Contains an amide group instead of the dioxaborinane ring.

    6-Methoxy-2-naphthol: The parent compound without the boron-containing ring.

Uniqueness

2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the boron-containing dioxaborinane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)14-6-4-13-9-15(18-3)7-5-12(13)8-14/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOHEBPAXNTRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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